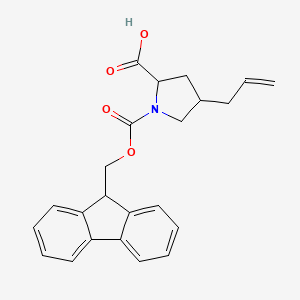

Fmoc-(R)-gamma-allyl-L-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 1-[(9H-fluorén-9-ylméthoxy)carbonyl]-4-(prop-2-én-1-yl)pyrrolidine-2-carboxylique est un composé organique complexe qui appartient à la classe des acides pyrrolidine carboxyliques. Ce composé est caractérisé par la présence d’un groupe protecteur fluorenylméthoxycarbonyle (Fmoc), qui est couramment utilisé dans la synthèse peptidique pour protéger le groupe amino des acides aminés. Le composé contient également un groupe prop-2-én-1-yl, qui est un groupe allyle, attaché au cycle pyrrolidine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 1-[(9H-fluorén-9-ylméthoxy)carbonyl]-4-(prop-2-én-1-yl)pyrrolidine-2-carboxylique implique généralement plusieurs étapes :

Protection Fmoc : La première étape consiste à protéger le groupe amino du cycle pyrrolidine à l’aide du groupe Fmoc. Ceci est généralement réalisé en faisant réagir le dérivé pyrrolidine avec le Fmoc-Cl (chlorure de fluorenylméthoxycarbonyle) en présence d’une base telle que la triéthylamine (TEA).

Allylation : L’étape suivante consiste à introduire le groupe allyle. Cela peut être fait en faisant réagir la pyrrolidine protégée par Fmoc avec un halogénure d’allyle (par exemple, le bromure d’allyle) en présence d’une base telle que le carbonate de potassium (K2CO3).

Carboxylation : La dernière étape consiste à introduire le groupe acide carboxylique. Cela peut être réalisé en hydrolysant un précurseur d’ester ou par carboxylation directe en utilisant du dioxyde de carbone (CO2) sous haute pression et température.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de synthétiseurs de peptides automatisés et de réacteurs à flux continu peut améliorer l’efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 1-[(9H-fluorén-9-ylméthoxy)carbonyl]-4-(prop-2-én-1-yl)pyrrolidine-2-carboxylique peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe allyle peut être oxydé pour former un époxyde ou un aldéhyde.

Réduction : Le groupe acide carboxylique peut être réduit en alcool.

Substitution : Le groupe Fmoc peut être éliminé en conditions basiques pour révéler le groupe amino libre.

Réactifs et conditions courantes

Oxydation : Des réactifs tels que l’acide m-chloroperbenzoïque (m-CPBA) pour l’époxydation ou le permanganate de potassium (KMnO4) pour l’oxydation en aldéhydes.

Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borane (BH3) pour la réduction des acides carboxyliques en alcools.

Substitution : La pipéridine ou d’autres amines secondaires sont couramment utilisées pour éliminer le groupe Fmoc.

Principaux produits

Époxyde : Formé à partir de l’oxydation du groupe allyle.

Alcool : Formé à partir de la réduction du groupe acide carboxylique.

Groupe amino libre : Formé à partir de l’élimination du groupe Fmoc.

Applications de la recherche scientifique

L’acide 1-[(9H-fluorén-9-ylméthoxy)carbonyl]-4-(prop-2-én-1-yl)pyrrolidine-2-carboxylique a plusieurs applications dans la recherche scientifique :

Synthèse peptidique : Le groupe Fmoc est largement utilisé dans la synthèse peptidique en phase solide (SPPS) pour protéger le groupe amino des acides aminés.

Chimie médicinale : Le composé peut être utilisé comme bloc de construction pour la synthèse de molécules bioactives et de produits pharmaceutiques.

Bioconjugaison : Le groupe amino libre, une fois déprotégé, peut être utilisé pour la conjugaison avec d’autres biomolécules telles que les protéines et les acides nucléiques.

Science des matériaux : Le composé peut être utilisé dans la synthèse de polymères fonctionnalisés et de matériaux ayant des propriétés spécifiques.

Applications De Recherche Scientifique

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids.

Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.

Bioconjugation: The free amino group, once deprotected, can be used for conjugation with other biomolecules such as proteins and nucleic acids.

Material Science: The compound can be used in the synthesis of functionalized polymers and materials with specific properties.

Mécanisme D'action

Le mécanisme d’action de l’acide 1-[(9H-fluorén-9-ylméthoxy)carbonyl]-4-(prop-2-én-1-yl)pyrrolidine-2-carboxylique dépend de son application spécifique. Dans la synthèse peptidique, le groupe Fmoc protège le groupe amino, empêchant des réactions secondaires indésirables. L’étape de déprotection implique l’élimination du groupe Fmoc en conditions basiques, révélant le groupe amino libre pour d’autres réactions.

Comparaison Avec Des Composés Similaires

Composés similaires

Acides aminés protégés par Fmoc : D’autres acides aminés protégés par le groupe Fmoc, tels que la Fmoc-phénylalanine et la Fmoc-lysine.

Acides aminés protégés par Boc : Acides aminés protégés par le groupe tert-butyloxycarbonyle (Boc), tels que la Boc-phénylalanine et la Boc-lysine.

Unicité

L’acide 1-[(9H-fluorén-9-ylméthoxy)carbonyl]-4-(prop-2-én-1-yl)pyrrolidine-2-carboxylique est unique en raison de la présence du groupe allyle, qui peut subir des modifications chimiques supplémentaires. Cela offre une plus grande polyvalence dans les applications de synthèse par rapport aux autres acides aminés protégés par Fmoc.

Propriétés

Formule moléculaire |

C23H23NO4 |

|---|---|

Poids moléculaire |

377.4 g/mol |

Nom IUPAC |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H23NO4/c1-2-7-15-12-21(22(25)26)24(13-15)23(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,15,20-21H,1,7,12-14H2,(H,25,26) |

Clé InChI |

HCTIBKWJQNADEQ-UHFFFAOYSA-N |

SMILES canonique |

C=CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)

![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)

![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)